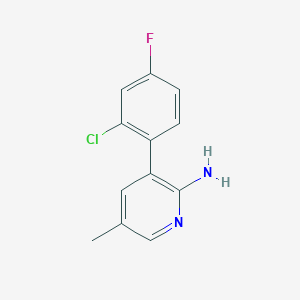![molecular formula C18H29FN2O2 B4255745 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4255745.png)
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol
Overview
Description
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of
Mechanism of Action
The mechanism of action of 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been found to exhibit a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to possess antioxidant activity, which may help protect cells from oxidative damage. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell types, making it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many other anticancer agents, 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol may have adverse effects on healthy cells, which could limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective derivatives of this compound, which could be used to target specific types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and other conditions. Finally, more research is needed to determine the safety and efficacy of this compound in animal and human studies, which could pave the way for its eventual use in clinical settings.
Scientific Research Applications
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
2-[4-[(2-fluoro-5-methoxyphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN2O2/c1-14(2)11-21-8-7-20(13-16(21)6-9-22)12-15-10-17(23-3)4-5-18(15)19/h4-5,10,14,16,22H,6-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWYXMNLCKRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B4255667.png)
![[2-(1H-benzimidazol-6-yl)phenyl]methanol](/img/structure/B4255679.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4255683.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3-thienylmethyl)piperidine](/img/structure/B4255693.png)
amino]methyl}-2,6-dimethylphenyl acetate](/img/structure/B4255698.png)
![ethyl (4-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}morpholin-3-yl)acetate](/img/structure/B4255704.png)

![2-(1-benzyl-4-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4255727.png)
![N-(2-fluorobenzyl)-2-({[4-(methylsulfonyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B4255731.png)
![5-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-methylpyrimidine trifluoroacetate](/img/structure/B4255742.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B4255746.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B4255749.png)
![2-(1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B4255755.png)
![(4-fluoro-3-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B4255761.png)